molecular formula C19H20ClNO B1671091 Ecopipam CAS No. 112108-01-7

Ecopipam

Cat. No. B1671091
CAS RN: 112108-01-7
M. Wt: 313.8 g/mol
InChI Key: DMJWENQHWZZWDF-PKOBYXMFSA-N
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Scientific Research Applications

Future Directions

As of now, Ecopipam is in phase 3 trials for Lesch-Nyhan syndrome, phase 2 trials for Tourette’s syndrome and speech disorders, and phase 2/phase 1 trials for restless legs syndrome . The first patient was dosed in its Phase 3 clinical trial evaluating this compound for the treatment of Tourette Syndrome . The trial is expected to enroll more than 200 patients across 90 sites in North America and Europe .

Biochemical Analysis

Biochemical Properties

Ecopipam acts as a selective dopamine D1 and D5 receptor antagonist . It is orally active, crosses the blood-brain barrier, and substantially occupies brain dopamine receptors .

Cellular Effects

This compound has been shown to reduce tics in children and adolescents with Tourette syndrome . In a randomized clinical trial, this compound was more effective than a placebo in reducing tic severity . It was well tolerated and did not cause weight gain or movement disorders .

Molecular Mechanism

This compound’s mechanism of action is primarily through its role as a selective dopamine D1 and D5 receptor antagonist . Unlike many antipsychotics, which target the D2 receptor, this compound aims at the D1 receptor .

Temporal Effects in Laboratory Settings

In a 12-week study, total tic scores were significantly reduced from baseline in the this compound group compared with placebo . Improvement was observed by week 4 and continued throughout the course of treatment in the this compound group .

Dosage Effects in Animal Models

In these trials, it was found to be effective in reducing tic severity in children and adolescents with Tourette syndrome .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available . It is known that this compound acts as a selective dopamine D1 and D5 receptor antagonist .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not currently available. It is known that this compound is orally active and crosses the blood-brain barrier .

Subcellular Localization

The specific subcellular localization of this compound is not currently available. Given its role as a dopamine D1 and D5 receptor antagonist, it is likely to be localized in areas where these receptors are present .

Preparation Methods

The synthesis of ecopipam involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of cyclization reactions.

    Step 2: Introduction of the chlorine atom via chlorination.

    Step 3: Hydroxylation to introduce the hydroxyl group.

    Step 4: Methylation to add the methyl group.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

Ecopipam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ecopipam is unique in its selective antagonism of dopamine D1 and D5 receptors. Other dopamine antagonists, such as haloperidol, pimozide, and aripiprazole, primarily target the D2 receptor and are associated with significant side effects like weight gain and movement disorders . This compound’s selective action on D1 and D5 receptors offers a potentially safer and more effective treatment option for patients with neurological disorders .

Similar Compounds:

    Haloperidol: A dopamine D2 receptor antagonist used to treat schizophrenia and Tourette’s syndrome.

    Pimozide: Another D2 receptor antagonist used for similar indications.

    Aripiprazole: A partial agonist at D2 receptors, used to treat schizophrenia and bipolar disorder.

This compound’s unique receptor selectivity and promising clinical trial results distinguish it from these other compounds, making it a valuable subject of ongoing research and development.

properties

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043814
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112108-01-7
Record name Ecopipam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112108-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecopipam [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopipam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ecopipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Ecopipam?

A1: this compound functions as a selective antagonist of the dopamine D1 receptor. [, , , , , ] This means it binds to the D1 receptor, blocking dopamine from binding and activating it.

Q2: How does this compound's antagonism of the D1 receptor translate to its observed effects on behavior and neurological conditions?

A2: While the exact mechanisms are still under investigation, studies suggest that this compound's modulation of dopaminergic signaling within the cortical-striatal-pallidal-thalamocortical circuitry plays a significant role. [, ] By blocking D1 receptors, this compound may help to restore the balance of dopaminergic activity within this circuitry, potentially leading to therapeutic benefits in conditions like Tourette syndrome.

Q3: What is the significance of this compound's selectivity for D1 receptors over other dopamine receptor subtypes?

A3: this compound's selectivity for D1 receptors is crucial because it may contribute to a more favorable side effect profile compared to drugs that broadly target multiple dopamine receptor subtypes. [, ] This selectivity potentially allows for targeted modulation of dopaminergic pathways implicated in specific conditions, like Tourette syndrome, without broadly affecting other dopaminergic systems that could lead to unwanted effects.

Q4: Research suggests that this compound might impact effort-related decision-making. How is this linked to its mechanism of action?

A4: this compound's effects on effort-related decision-making likely stem from its modulation of dopaminergic signaling in brain regions associated with motivation and reward processing, such as the striatum. [] Dopamine plays a crucial role in mediating the balance between effort expenditure and reward anticipation. By altering D1 receptor activity, this compound could shift this balance, influencing an individual's willingness to exert effort for a particular reward.

Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A5: The provided research articles primarily focus on this compound's pharmacological properties and clinical effects, without delving into detailed structural characterization or spectroscopic data. For detailed structural information, it's recommended to refer to chemical databases like PubChem or ChemSpider.

Q6: Are there studies exploring the material compatibility and stability of this compound under various conditions relevant to pharmaceutical formulation and storage?

A6: The provided research articles don't provide detailed information on material compatibility, stability under various conditions, or specific aspects of pharmaceutical formulation for this compound. For insights into these aspects, it would be best to consult pharmaceutical sciences literature or drug product information provided by the manufacturer.

Q7: Does this compound possess any catalytic properties, or is it primarily investigated for its pharmacological actions?

A7: Based on the research provided, this compound is primarily studied for its pharmacological actions as a dopamine D1 receptor antagonist. There's no mention of any catalytic properties or applications of the compound within these studies.

Q8: Have computational chemistry and modeling techniques been employed in this compound research? If so, what insights have they provided?

A8: While the provided research articles don't explicitly detail the use of computational chemistry and modeling for this compound, one study mentions using "in silico target prediction" to explore potential bioactivities of various compounds, including this compound. [] This suggests that computational approaches might be employed to predict potential targets and understand the molecular interactions of this compound with its receptor.

Q9: Have any structure-activity relationship (SAR) studies been conducted for this compound or its analogs? If so, what are the key structural features that influence its activity, potency, and selectivity?

A9: The provided research articles don't delve into specific SAR studies for this compound. To understand the structural features influencing its activity, potency, and selectivity, it would be beneficial to explore medicinal chemistry literature focused on this compound or related D1 receptor antagonists.

Q10: What is known about this compound's stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability?

A10: Information regarding this compound's stability, formulation strategies, and bioavailability is not extensively discussed in the provided research articles. These aspects are crucial for drug development but likely addressed in pharmaceutical sciences literature or confidential drug development documents.

Q11: Are there any insights from the research regarding SHE (Safety, Health, and Environment) regulations, compliance, risk minimization, and responsible practices related to this compound's development and handling?

A11: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound without delving into details about SHE regulations, compliance, or risk minimization strategies. These aspects are paramount for drug development and manufacturing but are likely addressed in regulatory submissions and company-specific safety data sheets.

Q12: What is understood about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy?

A12: While the research articles touch upon this compound's effects in animal models and clinical trials, they don't provide comprehensive details on its ADME profile. [, , , , ] This type of information is typically investigated during preclinical and clinical development and is crucial for determining dosing regimens and understanding the drug's behavior within the body.

Q13: What in vitro and in vivo studies have been conducted to assess this compound's efficacy, and what are the key findings?

A13: Several studies have investigated this compound's efficacy in both preclinical and clinical settings. For instance:

Q14: Is there evidence of resistance or cross-resistance developing to this compound, and if so, what are the potential mechanisms?

A14: The development of resistance or cross-resistance to this compound is not extensively discussed in the provided research articles. This is an important area of investigation, especially for chronic conditions, as the emergence of resistance could limit the long-term effectiveness of the drug. Further research is needed to explore the possibility of resistance development and elucidate the underlying mechanisms.

Q15: What is the safety profile of this compound based on preclinical and clinical data? Are there concerns about potential long-term effects?

A15: Safety and tolerability are crucial aspects of any drug development program. While this compound has generally been well-tolerated in clinical trials, some adverse effects have been reported. [, , ] These include sedation, fatigue, insomnia, headache, and anxiety. [, ] The long-term effects of this compound require further investigation, especially in younger populations.

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